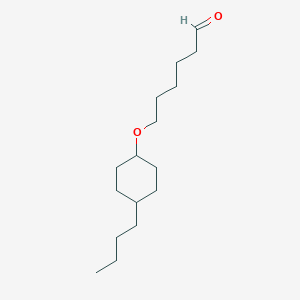![molecular formula C14H20I2S2Si2 B13029270 (3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is an organosilicon compound that features a bithiophene core substituted with diiodo groups at the 3,3’ positions and trimethylsilane groups at the 5,5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bithiophene.
Iodination: The 2,2’-bithiophene undergoes iodination to introduce iodine atoms at the 3,3’ positions. This can be achieved using iodine (I2) and an oxidizing agent such as silver sulfate (Ag2SO4) in an appropriate solvent.
Silylation: The iodinated bithiophene is then subjected to silylation to introduce trimethylsilane groups at the 5,5’ positions. This can be done using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.
Oxidation and Reduction: The bithiophene core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science:
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the design of chemical sensors.
Mechanism of Action
The mechanism by which (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in electron transfer processes. The trimethylsilane groups can influence the solubility and processability of the compound, while the iodine atoms can serve as reactive sites for further functionalization.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of iodine.
5,5’-Bis(trimethylsilyl)-2,2’-bithiophene: Similar but without the iodine atoms.
3,3’-Diiodo-2,2’-bithiophene: Lacks the trimethylsilane groups.
Uniqueness
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is unique due to the combination of iodine and trimethylsilane substituents, which provide distinct electronic and solubility properties. This makes it particularly useful in applications requiring specific electronic characteristics and processability.
Properties
Molecular Formula |
C14H20I2S2Si2 |
|---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
[4-iodo-5-(3-iodo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H20I2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 |
InChI Key |
QZOGIWBZZAPMJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
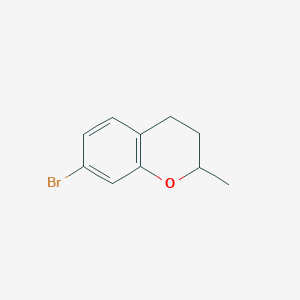
![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
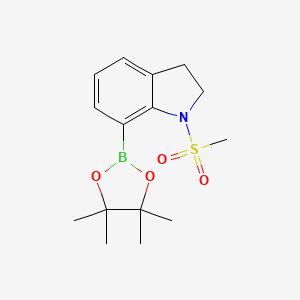
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)
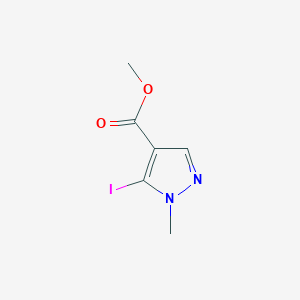


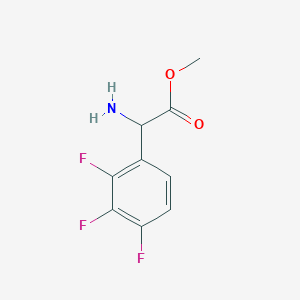
![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
